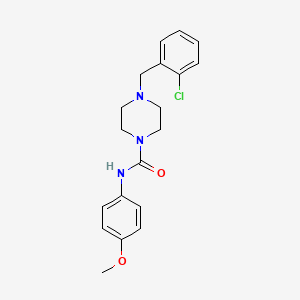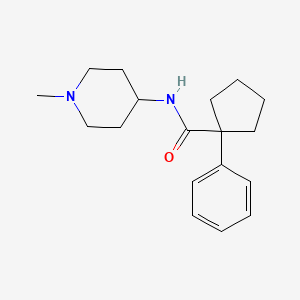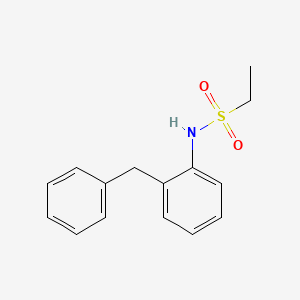
4-(2-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as CBP-1 and has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of CBP-1 is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. CBP-1 has been shown to increase the expression of the sigma-1 receptor and enhance its activity, leading to various cellular effects. It has been suggested that CBP-1 may have neuroprotective and anti-inflammatory effects through its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects
CBP-1 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been found to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to enhanced synaptic transmission. CBP-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CBP-1 has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, CBP-1 has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
CBP-1 has several potential future directions for scientific research. One potential direction is to further investigate its neuroprotective and anti-inflammatory effects in various disease models such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective sigma-1 receptor modulators based on the structure of CBP-1. Finally, CBP-1 may have potential applications in drug discovery for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of CBP-1 involves the reaction of 4-methoxybenzylamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine-1-carboxylic acid to form CBP-1. The synthesis method has been optimized to achieve high yields and purity of CBP-1.
Wissenschaftliche Forschungsanwendungen
CBP-1 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. CBP-1 has been used as a tool compound to study the function and pharmacology of the sigma-1 receptor in various cellular and animal models.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-17-8-6-16(7-9-17)21-19(24)23-12-10-22(11-13-23)14-15-4-2-3-5-18(15)20/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPSLQIDLOAOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5380019.png)
![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)